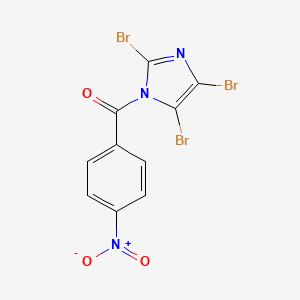
(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is a chemical compound that features a unique combination of a nitrophenyl group and a tribromo-imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with 2,4,5-tribromoimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the nitro group.
Reduction: (4-Aminophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone.
Oxidation: Various oxidized imidazole derivatives.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is not fully understood. it is believed to interact with biological targets through its nitrophenyl and imidazole moieties. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
(4-Nitrophenyl)(1H-imidazol-1-yl)methanone: Lacks the tribromo substitution, resulting in different chemical properties.
(4-Nitrophenyl)(2,4-dibromo-1H-imidazol-1-yl)methanone:
(4-Nitrophenyl)(2,5-dibromo-1H-imidazol-1-yl)methanone: Another dibromo variant with distinct properties.
Propiedades
Número CAS |
6595-54-6 |
|---|---|
Fórmula molecular |
C10H4Br3N3O3 |
Peso molecular |
453.87 g/mol |
Nombre IUPAC |
(4-nitrophenyl)-(2,4,5-tribromoimidazol-1-yl)methanone |
InChI |
InChI=1S/C10H4Br3N3O3/c11-7-8(12)15(10(13)14-7)9(17)5-1-3-6(4-2-5)16(18)19/h1-4H |
Clave InChI |
HWKALKHAYGANPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N2C(=C(N=C2Br)Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















